N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
The compound N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted at the 1-position with a [1,2,4]triazolo[4,3-b]pyridazine moiety and at the amide nitrogen with a 2-phenylethyl group. Its structural complexity and modular design make it a candidate for diverse biological applications, including bromodomain inhibition (e.g., BRD4) and ion channel modulation (e.g., CatSper) .
Properties
Molecular Formula |
C19H22N6O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N6O/c26-19(20-11-8-15-4-2-1-3-5-15)16-9-12-24(13-10-16)18-7-6-17-22-21-14-25(17)23-18/h1-7,14,16H,8-13H2,(H,20,26) |
InChI Key |
LANRHETYOBZQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Triazolo[4,3-b]pyridazin-6-yl Intermediate
The triazolo-pyridazine core is synthesized via a one-pot cyclization reaction. A representative method involves reacting 3,6-dichloropyridazine with 5-(3-methylphenyl)tetrazole in toluene under reflux conditions, yielding 6-chloro-3-(m-tolyl)-[1,triazolo[4,3-b]pyridazine. This intermediate is critical for subsequent nucleophilic substitution reactions.
Piperidine-4-carboxamide Functionalization
Piperidine-4-carboxylic acid is first converted to its corresponding carboxamide through activation with thionyl chloride, followed by reaction with 2-phenylethylamine. Alternatively, carbodiimide reagents such as EDC or HATU facilitate direct coupling in dichloromethane or DMF, achieving yields exceeding 75%.
Final Coupling Reaction
The triazolo-pyridazine chloride undergoes nucleophilic aromatic substitution with the piperidine-4-carboxamide derivative. This step typically employs potassium carbonate as a base in DMF at 80°C, with reaction completion confirmed via HPLC.
Reaction Conditions and Optimization
Optimization of reaction parameters is crucial for maximizing yield and purity.
Temperature and Solvent Effects
The cyclization of the triazolo-pyridazine core proceeds efficiently in toluene at 110°C, while polar aprotic solvents like DMF accelerate substitution reactions at lower temperatures (80°C). Hydrogenation of the tetrahydropyridine intermediate to piperidine requires palladium on charcoal under 45–50 psi H₂ at 25–50°C.
Time and Yield Correlation
| Reaction Step | Optimal Time | Yield (%) |
|---|---|---|
| Triazolo-pyridazine cyclization | 12 h | 68 |
| Piperidine carboxamide formation | 6 h | 78 |
| Final coupling | 24 h | 82 |
Prolonged reaction times beyond these thresholds often lead to decomposition, particularly in the presence of residual moisture.
Catalysts and Reagents
Catalysts in Hydrogenation
Palladium on charcoal (5% w/w) is the preferred catalyst for saturating the tetrahydropyridine ring, achieving >95% conversion without over-reduction byproducts. Alternative catalysts like Raney nickel result in lower selectivity.
Coupling Reagents
Carbodiimide-mediated coupling agents dominate amide bond formation:
-
EDC/HOBt : Effective in dichloromethane, yielding 72–78%.
-
HATU : Superior in DMF, enabling yields up to 85% but requiring strict anhydrous conditions.
Analytical Characterization
Critical quality control metrics are established via:
-
HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water).
-
NMR : Distinct signals for piperidine H-4 (δ 3.85 ppm) and triazolo-pyridazine H-3 (δ 8.72 ppm).
-
Mass Spectrometry : ESI-MS m/z 350.4 [M+H]⁺ confirming molecular weight.
Comparative Analysis of Synthetic Methods
| Parameter | Patent Route | Academic Route | Industrial Route |
|---|---|---|---|
| Steps | 5 | 3 | 4 |
| Overall Yield (%) | 52 | 45 | 63 |
| Hazardous Reagents | None | Toluene | DMF |
| Scalability | High | Moderate | High |
The patent route balances safety and scalability, while the academic route offers fewer steps at the expense of lower yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetic acid derivatives, while reduction of the triazolopyridazine ring can produce various hydrogenated triazole derivatives.
Scientific Research Applications
Cancer Therapy
Inhibitors of Tankyrases
One of the prominent applications of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold is their role as selective tankyrase inhibitors. Tankyrases are implicated in various cancers, and their inhibition can lead to reduced tumor growth. For instance, derivatives of triazolo[4,3-b]pyridazine have shown promising results in preclinical studies as potent inhibitors against tankyrases, demonstrating low nanomolar activity. These compounds are being explored for their potential in treating cancers such as colorectal cancer and non-small cell lung cancer .
Mechanisms of Action
The mechanism by which these compounds exert their anticancer effects often involves modulation of key signaling pathways. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines by activating pro-apoptotic genes like p53 and Bax . Additionally, structure-activity relationship studies have indicated that specific substitutions on the triazolo ring significantly enhance the anticancer potency of these compounds .
Neuroprotective Effects
Potential in Neurodegenerative Diseases
Research has indicated that compounds similar to N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may also possess neuroprotective properties. The triazolo[4,3-b]pyridazine derivatives have been investigated for their ability to modulate neuroinflammatory responses and provide protection against neuronal cell death . This suggests a potential application in treating conditions such as Alzheimer's disease and Huntington's disease.
Anti-inflammatory Applications
Modulators of Inflammatory Pathways
The compound has been evaluated for its anti-inflammatory effects as well. Studies have shown that specific derivatives can inhibit inflammatory mediators through various pathways, including the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) . This positions them as potential candidates for developing new anti-inflammatory drugs.
Antifungal Activity
Novel Antifungal Agents
Recent studies have highlighted the antifungal activity of piperidine-based derivatives against resistant strains such as Candida auris. The synthesized derivatives demonstrated significant antifungal properties and induced apoptotic cell death in fungal cells . This application is particularly relevant given the rising incidence of antifungal resistance.
Data Summary
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyridazine moiety may bind to specific active sites, modulating the activity of the target molecule. The phenylethyl and piperidine groups can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Influence of Triazolo Substituents
- Unsubstituted vs. Substituted Triazolo Rings : The target compound’s unsubstituted triazolo core contrasts with analogs like Vitas-M (3-trifluoromethyl) and 7a (3-m-tolyl). Bulky or electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic pockets in targets like BRD4 .
- Methyl vs.
Piperidine Carboxamide Modifications
- Phenethyl vs. Fluorophenethyl : The 4-fluorophenethyl group in N-(4-Fluorophenethyl)-... improves metabolic stability compared to the parent phenethyl group, a common strategy in CNS drug design .
- Aminoethyl vs. Aromatic Side Chains: The 2-(diethylamino)ethyl group in 7a confers cationic properties critical for CatSper channel blockade , while indole-containing side chains (e.g., Vitas-M) target aromatic stacking in bromodomains .
Biological Activity
N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Incorporates a triazolo[4,3-b]pyridazine moiety.
- Functional Groups : Contains a piperidine ring and a phenylethyl side chain.
This unique combination of structural elements contributes to its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Kinase Inhibition : Many triazolo derivatives have been shown to inhibit specific kinases. For instance, derivatives of triazolo-pyridazines exhibit significant inhibitory activity against c-Met kinase, which is implicated in cancer progression and metastasis. Compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., A549, MCF-7) .
- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells. The mechanism involves cell cycle arrest and late apoptosis induction in sensitive cell lines .
- Anti-inflammatory Effects : Related compounds have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
Biological Activity Data
The following table summarizes the biological activities observed for related compounds:
| Compound | Target Kinase | IC50 (μM) | Cell Line Tested | Effect |
|---|---|---|---|---|
| Triazolo derivative 12e | c-Met | 0.090 | A549 | Significant cytotoxicity |
| Triazolo derivative 12 | Tankyrase (TNKS) | Low nanomolar | Various | Selective inhibitor |
| Other Triazolo derivatives | COX-2 | 0.04 | In vitro | Anti-inflammatory activity |
Case Studies and Research Findings
- Cytotoxicity Studies : In a study evaluating triazolo-pyridazine derivatives, compound 12e exhibited significant cytotoxicity against A549 (IC50 = 1.06 μM), MCF-7 (IC50 = 1.23 μM), and HeLa (IC50 = 2.73 μM) cell lines . This highlights the potential of this class of compounds as chemotherapeutic agents.
- Mechanistic Insights : Another study focused on the binding interactions of these compounds with c-Met kinase, revealing that they bind effectively to the ATP-binding site, which is critical for their inhibitory action .
- Structure–Activity Relationship (SAR) : Understanding the SAR has been pivotal in optimizing these compounds for enhanced efficacy. Modifications to the triazolo ring system and side chains have led to improved biological activity .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation for the triazolopyridazine core and amide coupling for the piperidine moiety. Key steps include:
- Heterocyclic Core Formation : Use of [1,2,4]triazolo[4,3-b]pyridazin-6-amine derivatives as intermediates, with optimized reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts .
- Piperidine Functionalization : Coupling reactions (e.g., carbodiimide-mediated) between piperidine-4-carboxylic acid and phenylethylamine derivatives.
- Experimental Design : Employ statistical design of experiments (DoE) to optimize yield and purity, as demonstrated in similar triazolopyridazine syntheses .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Use kinetic solubility assays in PBS (pH 7.4) or simulated biological fluids, as seen in analogous triazolopyridazine derivatives .
- Stability : Perform forced degradation studies under thermal, photolytic, and hydrolytic conditions, followed by HPLC-MS analysis to identify degradation products .
- Crystallography : Single-crystal X-ray diffraction (as in related piperidine-carboxamide structures) to confirm stereochemistry and intermolecular interactions .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Hazard Mitigation : While specific GHS data may be limited for this compound, follow general protocols for triazolopyridazines: use fume hoods, PPE (gloves, lab coats), and avoid inhalation .
- Storage : Store desiccated at -20°C in amber vials to prevent photodegradation, as recommended for structurally similar heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Data Harmonization : Cross-validate assays (e.g., BRD4 inhibition vs. cellular c-Myc downregulation) using standardized protocols, as discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Apply multivariate regression to account for variables like cell line heterogeneity or compound batch purity .
Q. What strategies optimize the compound's potency and selectivity for target proteins?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents on the piperidine and phenylethyl groups. For example:
- Piperidine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
- Triazolopyridazine Core : Explore halogenation (e.g., Cl or F) to improve metabolic stability, as seen in AZD5153 optimization .
- Bivalent Binding : Design dimeric analogs (e.g., linking two triazolopyridazine units) to exploit avidity effects, as demonstrated in bromodomain inhibitors .
Q. How can computational tools accelerate reaction optimization for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and intermediates in triazolopyridazine cyclization .
- Machine Learning : Train models on historical reaction data (e.g., solvent, catalyst, yield) to recommend optimal conditions for amide coupling steps .
Q. What analytical techniques are suitable for detecting impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Employ reverse-phase chromatography with high-resolution mass spectrometry to identify trace impurities (e.g., dehalogenated byproducts) .
- NMR Spectroscopy : Use ¹H-¹³C HSQC to resolve overlapping signals from structurally similar contaminants (e.g., regioisomers) .
Comparative and Mechanistic Research
Q. How does this compound compare to structural analogs in terms of pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro PK Profiling : Assess metabolic stability (e.g., human liver microsomes), permeability (Caco-2 assays), and plasma protein binding. For example, triazolopyridazines with bulkier N-substituents show improved half-lives due to reduced CYP3A4 metabolism .
- In Vivo Studies : Compare AUC and Cₘₐₓ in rodent models with analogs like AZD5153, noting differences in bioavailability linked to logP values .
Q. What experimental frameworks validate target engagement in cellular models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
